molecular formula C18H20N2O6 B14995345 N-(furan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(furan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B14995345
M. Wt: 360.4 g/mol
InChI Key: OJEZUFXBDFIWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(FURAN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that features a furan ring, a trimethoxyphenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the furan-2-ylmethyl intermediate, followed by its reaction with 3,4,5-trimethoxybenzaldehyde under specific conditions to form the desired oxazole ring . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction of the oxazole ring can yield dihydro-oxazole derivatives .

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-3-(3,4,5-TRIMETHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as EGFR. The compound binds to the active site of EGFR, inhibiting its activity and thereby preventing the proliferation of cancer cells. This inhibition disrupts key signaling pathways involved in cell growth and survival .

Properties

Molecular Formula

C18H20N2O6

Molecular Weight

360.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C18H20N2O6/c1-22-14-7-11(8-15(23-2)17(14)24-3)13-9-16(26-20-13)18(21)19-10-12-5-4-6-25-12/h4-8,16H,9-10H2,1-3H3,(H,19,21)

InChI Key

OJEZUFXBDFIWGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)NCC3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.